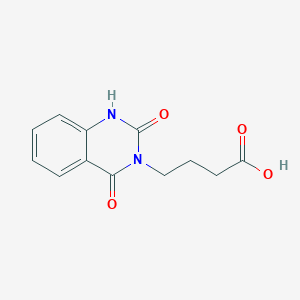

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

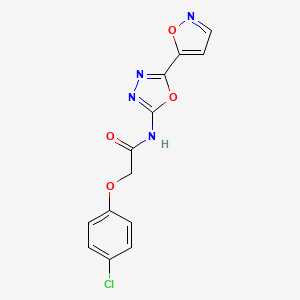

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid, also known as 4-DQA, is an organic compound with a molecular formula of C7H6N2O4. It is a colorless solid that is soluble in water and alcohols. 4-DQA is a derivative of quinazoline and is used in a variety of scientific research applications. It is synthesized through a number of different methods, and its biochemical and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of imidazopyridines and thiazoles . These heterocyclic scaffolds are significant due to their wide range of biological activities, including anti-inflammatory, anti-cancer, antibacterial, antiviral, and signal conditioning activities . The method involves I2/TBHP-promoted C–H functionalization , which is advantageous for its simplicity, functional group tolerance, and high potential for drug activity .

Drug Development

The heterocyclic compounds synthesized using this acid can be found in many drug skeletons and natural products . For instance, drugs like zolimidine, zolpidem, olprinone, and saripidem contain imidazopyridine or thiazole units, highlighting the compound’s role in the development of commercial pharmaceuticals .

Biological Activity Studies

Due to the biological relevance of the heterocyclic structures derived from this compound, it is extensively used in studies to understand the mechanism of action of various biologically active molecules. This includes research into their roles in signal regulation within life activities .

Chemical Research and Production

In chemical production, this compound is utilized for its C–H functionalization capability, which is a critical reaction in organic synthesis . The process’s simplicity and the availability of starting materials make it suitable for large-scale production.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as analytical reagents . They help in the identification and quantification of other substances due to their specific chemical reactivity .

Agricultural Science

While the direct application in agricultural science isn’t explicitly mentioned, the synthesis of biologically active heterocyclic compounds suggests potential uses in developing pesticides and plant growth regulators that contain similar heterocyclic structures .

Mécanisme D'action

Target of Action

The primary targets of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and metabolic processes respectively.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . By modulating the GABAA receptor, it enhances the inhibitory effects of GABA in the nervous system. As an inhibitor of carbonic anhydrase II, it interferes with the enzyme’s role in catalyzing the rapid conversion of carbon dioxide and water to bicarbonate and protons.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The modulation of the GABAA receptor can influence the GABAergic signaling pathway, which plays a key role in inhibitory neurotransmission. The inhibition of carbonic anhydrase II can impact various metabolic processes, including acid-base balance and CO2 transport .

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.

Propriétés

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFBXFKMCKLOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)